

Synthesis of 4-Methoxyphenyl Acetate: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 4-Methoxyphenyl acetate

Cat. No.: B073823

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Application Note

This document provides a comprehensive, step-by-step protocol for the synthesis of **4-methoxyphenyl acetate**, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The procedure involves the esterification of 4-methoxyphenol using acetic anhydride with sodium acetate as a catalyst. This method is robust, high-yielding, and can be readily implemented in a standard laboratory setting. Detailed methodologies for the reaction, workup, purification, and characterization of the final product are provided to ensure reproducibility and high purity.

Reaction Scheme

The synthesis proceeds via the O-acetylation of 4-methoxyphenol. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Sodium acetate serves as a base to deprotonate the phenol, increasing its nucleophilicity and facilitating the reaction.

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Figure 1. Synthesis of **4-methoxyphenyl acetate** from 4-methoxyphenol.

Experimental Data

Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)
4-Methoxyphenol	C ₇ H ₈ O ₂	124.14	53-55	243	1.13
Acetic Anhydride	C ₄ H ₆ O ₃	102.09	-73	140	1.082
Sodium Acetate	C ₂ H ₃ NaO ₂	82.03	324	881.4	1.528
4-Methoxyphenyl Acetate	C ₉ H ₁₀ O ₃	166.17	34	246.1	1.099[1]

Experimental Parameters

Parameter	Value
Reaction Time	20 minutes[2]
Reaction Temperature	80 °C[2]
Extraction Solvent	Dichloromethane (CH ₂ Cl ₂)[3]
Drying Agent	Anhydrous Calcium Chloride (CaCl ₂)[3]
Purification Method	Recrystallization
Recrystallization Solvent	Ethanol or Petroleum Ether[4]

Experimental Protocol

Materials and Equipment

- 4-Methoxyphenol
- Acetic Anhydride
- Sodium Acetate (anhydrous)
- Dichloromethane
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Calcium Chloride
- Ethanol or Petroleum Ether
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel

- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Büchner funnel and filter paper
- Melting point apparatus
- NMR spectrometer
- IR spectrometer

Synthesis Procedure

- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10.00 g of sodium acetate and 45 mL of acetic anhydride.[2]
- With continuous stirring, add 10.00 g of 4-methoxyphenol to the mixture in small portions.[2]
- Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle.[2]
- Maintain the temperature and stirring for 20 minutes.[2]
- After 20 minutes, remove the heat source and allow the mixture to cool to room temperature.

Workup and Isolation

- Carefully pour the cooled reaction mixture into 100 mL of cold water in a beaker. An oily layer of crude **4-methoxyphenyl acetate** should form.[2]
- Transfer the mixture to a separatory funnel.
- Extract the aqueous mixture with 20 mL of dichloromethane.[3]
- Separate the organic layer (bottom layer) and transfer it to a clean Erlenmeyer flask.
- Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid.[3] Repeat this washing step.

- Wash the organic layer with 50 mL of water, followed by 50 mL of brine.[3]
- Dry the organic layer over anhydrous calcium chloride.[3]
- Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product as an oil.

Purification by Recrystallization

- Dissolve the crude **4-methoxyphenyl acetate** in a minimal amount of hot ethanol or petroleum ether.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals in a desiccator to obtain pure **4-methoxyphenyl acetate**.

Characterization

The identity and purity of the synthesized **4-methoxyphenyl acetate** can be confirmed by the following methods:

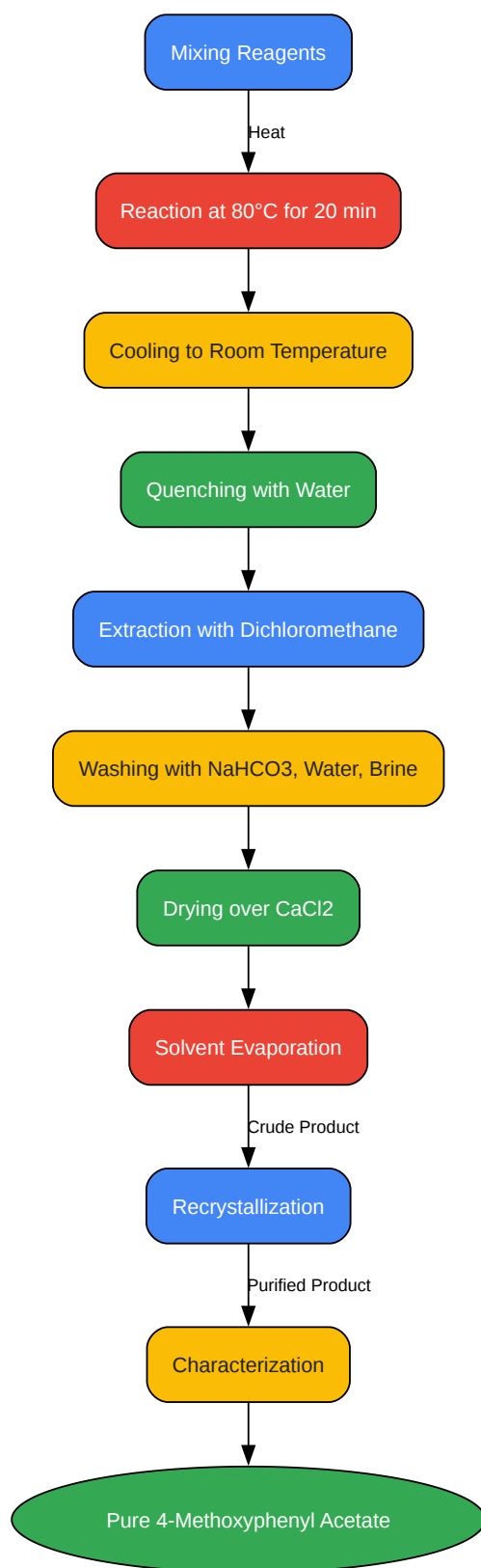
- Melting Point: The melting point of the purified product should be sharp and close to the literature value of 34 °C.
- ¹H NMR (400 MHz, CDCl₃):
 - δ 7.30 (d, J = 8.6 Hz, 2H, Ar-H)[5]
 - δ 6.89 (d, J = 8.6 Hz, 2H, Ar-H)[5]
 - δ 3.81 (s, 3H, -OCH₃)[5]
 - δ 2.08 (s, 3H, -COCH₃)[5]

- ^{13}C NMR (100 MHz, CDCl_3):
 - δ 171.14 (C=O)[5]
 - δ 159.78 (Ar-C)[5]
 - δ 130.27 (Ar-C)[5]
 - δ 128.18 (Ar-CH)[5]
 - δ 114.08 (Ar-CH)[5]
 - δ 55.41 ($-\text{OCH}_3$)[5]
 - δ 21.21 ($-\text{COCH}_3$)[5]
- IR (KBr, cm^{-1}): Characteristic peaks are expected around 1765 (C=O, ester), 1500 (C=C, aromatic), and 1200 (C-O, ester).

Safety Precautions

- Acetic Anhydride: Corrosive, flammable, and has a strong, pungent odor. It is a lachrymator and can cause severe burns. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- 4-Methoxyphenol: Harmful if swallowed or inhaled. Causes skin and eye irritation. Wear appropriate PPE.
- Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **4-methoxyphenyl acetate**.

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